molecular formula C14H18F2O2 B2724202 Ethyl (4-tert-Butylphenyl)difluoroacetate CAS No. 1027514-13-1

Ethyl (4-tert-Butylphenyl)difluoroacetate

Cat. No.: B2724202
CAS No.: 1027514-13-1
M. Wt: 256.293
InChI Key: WZGDUQNRJSHKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-tert-Butylphenyl)difluoroacetate is a useful research chemical . It has a molecular formula of C14H18F2O2 and a molecular weight of 256.293.


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a difluoroacetate group (F2CHCO2), and a tert-butylphenyl group .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 65.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 237.2±3.0 cm3 .

Scientific Research Applications

Catalyst and Reaction Media

Ethyl (4-tert-Butylphenyl)difluoroacetate may be used in catalytic processes and as a reagent in organic synthesis. For example, acidic ionic liquids have been employed as catalysts for the synthesis of dithioacetals in solvent-free conditions, indicating the potential for this compound or related compounds to be used in similar catalytic roles or as substrates in various organic transformations (Lenardão et al., 2008).

Synthesis of Fluorinated Compounds

This compound can be involved in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals, agrochemicals, and materials science. Research has demonstrated the utility of fluorinated compounds in the development of novel organic materials and intermediates for drug synthesis (Keller & Schlosser, 1996).

Polymerization Processes

The compound may also play a role in the polymerization of cyclic ethers and esters, contributing to the molecular design of catalyst precursors for ring-opening polymerization. This application is crucial for developing new polymeric materials with specific properties (Antelmann et al., 2001).

Environmental and Biodegradation Studies

Although the direct application of this compound in environmental studies was not highlighted, related compounds such as ethyl tert-butyl ether (ETBE) have been studied for their environmental impact and biodegradation. Such studies are relevant for understanding the environmental behavior of ethers and their derivatives, which could indirectly relate to the applications and environmental considerations of this compound (Bartling et al., 2011).

Safety and Hazards

Ethyl (4-tert-Butylphenyl)difluoroacetate is considered hazardous. It’s a flammable liquid and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O2/c1-5-18-12(17)14(15,16)11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGDUQNRJSHKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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